molecular formula C16H15ClO3 B3286867 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832740-55-3

3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B3286867
CAS No.: 832740-55-3
M. Wt: 290.74 g/mol
InChI Key: JWHFRXCDZVFKAY-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C16H15ClO3 This compound is characterized by the presence of a chloro-substituted phenoxy group and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-chloro-2-methylphenol with formaldehyde and 4-methoxybenzaldehyde under specific conditions. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 3-[(4-Methoxy-2-methylphenoxy)methyl]-4-methoxybenzaldehyde.

Scientific Research Applications

3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of herbicidal ionic liquids and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the presence of both a chloro-substituted phenoxy group and a methoxybenzaldehyde moiety. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-7-14(17)4-6-15(11)20-10-13-8-12(9-18)3-5-16(13)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHFRXCDZVFKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192797
Record name 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-55-3
Record name 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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